Phaseoloside D
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Description
Phaseoloside D is a diterpene glycoside.
Scientific Research Applications
Cytotoxic Activity
Phaseoloside D, isolated from the seed kernels of Entada phaseoloides, has been identified to exhibit cytotoxic activity against specific cell lines. For instance, this compound showed notable cytotoxic activity against the Eca-109 cell line, with an IC50 value of 28.0 μM, as demonstrated in a study conducted by Xiong et al. (2013) (Hui Xiong et al., 2013).
Extraction and Purification Techniques
Advancements in extraction and purification techniques for compounds like this compound have been a focus of recent research. Zhou et al. (2021) developed a preparative method using high-speed countercurrent chromatography (HSCCC) for the separation and purification of phaseoloidin, entadamide A and entadamide A-β-D-glucopyranoside from the crude extract of Entada phaseoloides. This method optimized extraction conditions and achieved high purity and recovery rates for these compounds (Yan Zhou et al., 2021).
Quality Control Standards
Research into establishing quality control standards for compounds related to this compound has also been undertaken. Shen et al. (2015) focused on the establishment of quality standards for Entadae Semen, which included the analysis of compounds such as phaseoloidin and entadamide A-O-β-D-glucopyranoside. This study provided a scientific basis for the quality control of these compounds, which is crucial for their application in scientific research and potentially in therapeutic contexts (Hui Shen et al., 2015).
Properties
Molecular Formula |
C65H104O31 |
---|---|
Molecular Weight |
1381.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,9,10,12,12a,14,14a-dodecahydropicen-3-yl]oxy]-4-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C65H104O31/c1-25-35(70)39(74)43(78)54(87-25)86-23-31-38(73)41(76)52(96-55-44(79)40(75)37(72)29(20-66)88-55)59(90-31)92-48-30(21-67)89-56(45(80)42(48)77)95-51-36(71)28(69)22-85-58(51)93-49-46(81)50(53(83)84)94-57(47(49)82)91-34-12-13-62(5)32(63(34,6)24-68)11-14-65(8)33(62)10-9-26-27-19-60(2,3)15-16-61(27,4)17-18-64(26,65)7/h9,17-18,25,27-52,54-59,66-82H,10-16,19-24H2,1-8H3,(H,83,84)/t25-,27-,28-,29+,30+,31+,32+,33+,34-,35-,36-,37-,38+,39+,40-,41-,42+,43+,44+,45+,46-,47+,48-,49-,50-,51+,52+,54+,55-,56-,57+,58-,59-,61+,62-,63+,64+,65+/m0/s1 |
InChI Key |
CVMFAOXHGIFMQV-BVXNWBLKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H]([C@H](CO[C@H]4O[C@H]5[C@@H]([C@H](O[C@H]([C@@H]5O)O[C@H]6CC[C@]7([C@H]([C@@]6(C)CO)CC[C@@]8([C@@H]7CC=C9[C@]8(C=C[C@@]1([C@H]9CC(CC1)(C)C)C)C)C)C)C(=O)O)O)O)O)CO)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(C(COC4OC5C(C(OC(C5O)OC6CCC7(C(C6(C)CO)CCC8(C7CC=C9C8(C=CC1(C9CC(CC1)(C)C)C)C)C)C)C(=O)O)O)O)O)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(C(COC4OC5C(C(OC(C5O)OC6CCC7(C(C6(C)CO)CCC8(C7CC=C9C8(C=CC1(C9CC(CC1)(C)C)C)C)C)C)C(=O)O)O)O)O)CO)OC1C(C(C(C(O1)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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